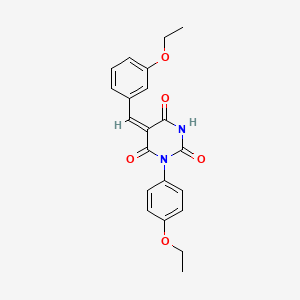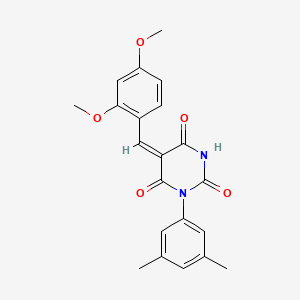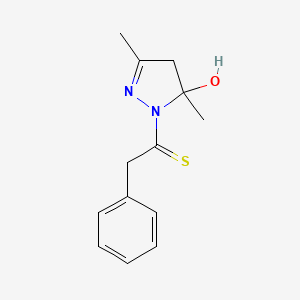![molecular formula C16H16Cl2N2OS B4933997 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea, also known as DCPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenylurea family of compounds, which are known for their ability to inhibit the growth of plants and fungi. DCPU has been shown to have a variety of effects on biological systems, including its ability to inhibit the growth of cancer cells and to modulate the immune system. In
Mecanismo De Acción
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea involves its ability to inhibit the activity of tubulin, which is essential for cell division. This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, which ultimately results in cell death. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea also has immunomodulatory effects, which are thought to be mediated by its ability to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has a variety of biochemical and physiological effects on biological systems. In addition to its effects on cancer cells and the immune system, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of fungi and plants. It does this by inhibiting the activity of an enzyme called cellulose synthase, which is essential for cell wall synthesis. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have antifungal effects, which could make it useful in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in lab experiments is its ability to inhibit the growth of cancer cells and modulate the immune system. This makes it a promising candidate for the development of new cancer treatments and immunomodulatory drugs. However, there are also some limitations to using N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to have cytotoxic effects on normal cells, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. One area of research is the development of new cancer treatments based on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. Researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in combination with other drugs to enhance its anticancer effects. Another area of research is the development of immunomodulatory drugs based on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. Researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea to modulate the immune system in the treatment of autoimmune diseases. Finally, researchers are exploring the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea in the treatment of fungal infections.
Métodos De Síntesis
The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea involves the reaction of 3,4-dichlorobenzyl chloride with potassium thioacetate to form the thioether intermediate. This intermediate is then reacted with phenylisocyanate to form N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea. The process involves several steps and requires careful handling of the reagents to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It does this by inhibiting the activity of a protein called tubulin, which is essential for cell division. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea has also been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-14-7-6-12(10-15(14)18)11-22-9-8-19-16(21)20-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATIQDVIZPOKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)



![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(1-pyrrolidinyl)pyridine](/img/structure/B4933980.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)
